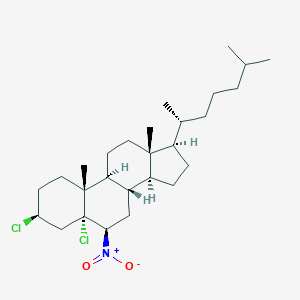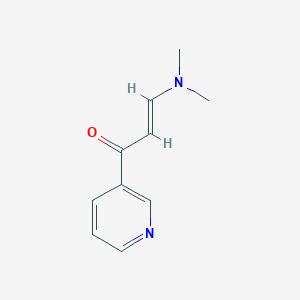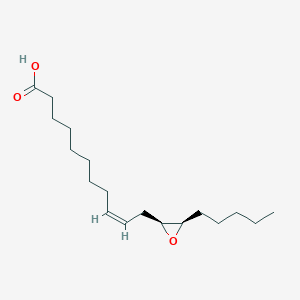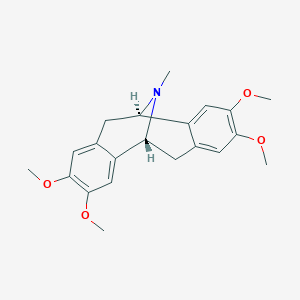
(+)-Argemonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Argemonine is an alkaloid compound found in the Argemone mexicana plant. It has been used in traditional medicine for its analgesic, anti-inflammatory, and antispasmodic properties. In recent years, there has been a growing interest in the scientific research of (+)-Argemonine due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Structural Analysis and Properties
The structure of (+)-Argemonine has been a subject of research due to its intriguing chemical characteristics. Martell, Soine, and Kier (1967) identified the structure of argemonine as (−)- N -methylpavine through chemical and spectral evidence (Martell, Soine & Kier, 1967). Additionally, Mason, Vane, and Whitehurst (1967) conducted studies on the circular dichroism and absolute configuration of argemonine, enhancing our understanding of its optical properties (Mason, Vane & Whitehurst, 1967).
Alkaloid Analysis and Derivatives
Research has also focused on identifying and analyzing the alkaloids related to (+)-Argemonine. Abdel-monem and Soine (1967) worked on the structures of degradation products of (+)-N-methylpavine, which is closely related to argemonine (Abdel-monem & Soine, 1967). In 1993, Velcheva et al. isolated two new pavine alkaloids along with argemonine from Thalictrum simplex, expanding the chemical family related to argemonine (Velcheva et al., 1993).
Pharmacological and Biological Studies
In the field of pharmacology and biology, argemonine and its derivatives have been studied for their potential applications. Singh et al. (2016) explored the cytotoxicity of alkaloids isolated from Argemone mexicana on SW480 human colon cancer cell lines, contributing to the understanding of argemonine's biological effects (Singh et al., 2016). Leyva-Peralta et al. (2015) investigated the anti-proliferative activity of Argemone gracilenta and identified argemonine as one of the active components exhibiting significant effects (Leyva-Peralta et al., 2015).
Propiedades
Número CAS |
16584-62-6 |
|---|---|
Nombre del producto |
(+)-Argemonine |
Fórmula molecular |
C21H25NO4 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
(1R,9R)-4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3/t16-,17-/m1/s1 |
Clave InChI |
QEOWCPFWLCIQSL-IAGOWNOFSA-N |
SMILES isomérico |
CN1[C@@H]2CC3=CC(=C(C=C3[C@H]1CC4=CC(=C(C=C24)OC)OC)OC)OC |
SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |
SMILES canónico |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



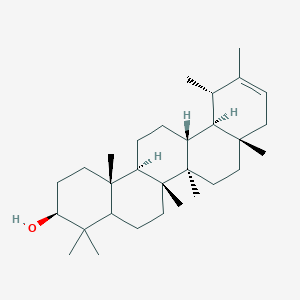
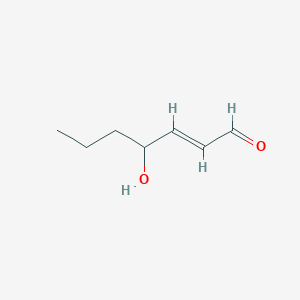
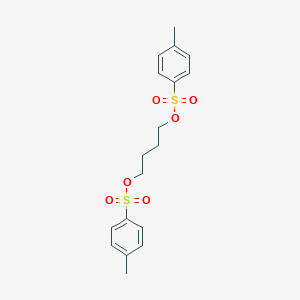
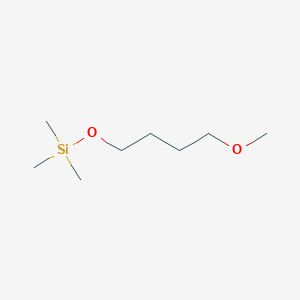
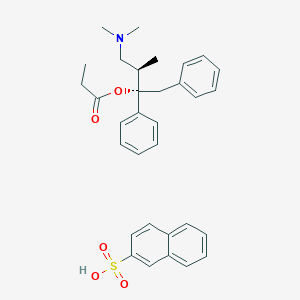
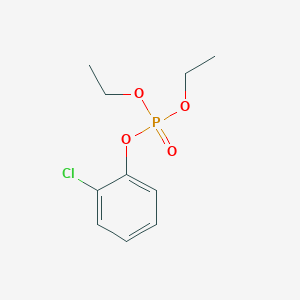
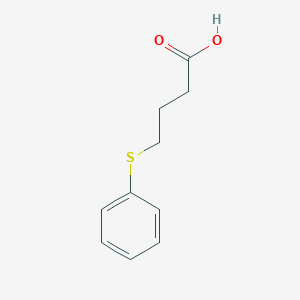
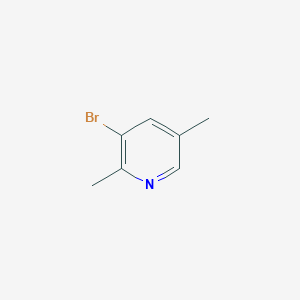
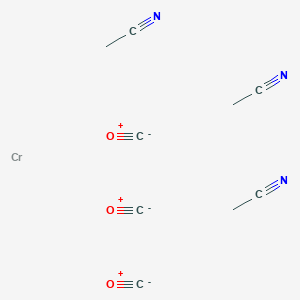
![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)

